Product packaging for (10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione(Cat. No.:CAS No. 976-71-6)

(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

货号: B1668266
CAS 编号: 976-71-6
分子量: 340.5 g/mol
InChI 键: UJVLDDZCTMKXJK-GMTJQTPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Contextualizing Canrenone as a Steroidal Lactone and Aldosterone (B195564) Antagonist Metabolite

Canrenone is a synthetic steroidal compound, specifically classified as a steroid lactone. nih.gov It is a principal active metabolite of the widely used potassium-sparing diuretic, spironolactone (B1682167), and also of potassium canrenoate (B1263433). nih.govtaylorandfrancis.comlktlabs.com Following the administration of spironolactone, the parent drug is extensively metabolized, with canrenone being one of the major biologically active products formed. ahajournals.orgyoutube.com It is considered to be partially responsible for the therapeutic effects observed with spironolactone. wikipedia.org

The primary mechanism of action for canrenone is its function as a competitive aldosterone antagonist. patsnap.comyoutube.com It exerts its effects by binding to mineralocorticoid receptors (MR), particularly in the kidneys, thereby inhibiting the actions of aldosterone. nih.govpatsnap.compatsnap.com Aldosterone is a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and the balance of sodium and potassium in the body. patsnap.com By blocking these receptors, canrenone prevents aldosterone-mediated sodium and water retention and reduces potassium excretion. patsnap.compatsnap.com This antagonistic action leads to a diuretic effect, lowering blood volume and blood pressure. patsnap.com

Table 1: Physicochemical Properties of Canrenone

Property Value Source
Molecular Formula C22H28O3 nih.gov
Molecular Weight 340.5 g/mol nih.gov
Melting Point 149-151°C lktlabs.com
LogP 2.68 nih.gov
CAS Number 976-71-6 nih.gov

Historical Perspective on its Discovery and Early Research Significance

The scientific journey of canrenone is intrinsically linked to the discovery of aldosterone in 1953 and the subsequent quest for its antagonists. nih.gov This led to the development of 17-spirolactone steroids by Kagawa and colleagues, who found these compounds could block mineralocorticoid effects. nih.gov Spironolactone emerged as a key therapeutic agent, and its use prompted investigations into its metabolic fate. Canrenone was first described and characterized in 1959. wikipedia.org

The development of High-Performance Liquid Chromatography (HPLC) later provided a more specific and accurate method for measuring canrenone levels, leading to a more refined understanding of its pharmacokinetics. nih.gov These improved techniques revealed differences in canrenone plasma concentrations depending on whether the parent drug was spironolactone or potassium canrenoate. nih.gov The central question driving much of the early research was whether canrenone was the principal, or sole, active metabolite responsible for the antimineralocorticoid effects of spironolactone. nih.govnih.govbps.ac.uk This research was significant as it sought to delineate the precise mechanisms behind the therapeutic efficacy of an important class of drugs and established canrenone as a pharmacologically active compound in its own right. nih.gov

Current Research Paradigms and Unaddressed Questions Pertaining to Canrenone

Modern research on canrenone has expanded beyond its classical role as a diuretic and antihypertensive agent. Current investigations are exploring its broader biological effects, particularly those related to inflammation and tissue fibrosis. researchgate.net Studies have shown that canrenone can block aldosterone-mediated inflammatory responses in human mononuclear leukocytes by reducing the expression of oxidative stress markers. giornaleitalianodinefrologia.it This anti-inflammatory action is a key area of interest, suggesting potential therapeutic applications in conditions where inflammation plays a significant role. nih.govresearchgate.net

Furthermore, the role of aldosterone in promoting organ-specific autoimmune diseases is a new frontier of investigation, which may unveil new therapeutic targets for mineralocorticoid receptor antagonists like canrenone. nih.govgiornaleitalianodinefrologia.it Research has also delved into its effects on cardiac function, with studies indicating that canrenone can improve diastolic function and reduce left ventricular mass in patients with chronic heart failure. wikipedia.org There are even ongoing clinical trials to assess the efficacy of canrenone in treating conditions such as moderate to severe Acute Respiratory Distress Syndrome (ARDS) in COVID-19 and its potential role in managing atrial fibrillation. patsnap.com

Table 2: Key Research Findings on Canrenone

Research Area Finding Source
Mechanism of Action Competitively binds to and inhibits mineralocorticoid receptors, antagonizing aldosterone. patsnap.compatsnap.com
Metabolism Major active metabolite of spironolactone and potassium canrenoate. nih.govtaylorandfrancis.com
Historical Context Described and characterized in 1959, following the discovery of aldosterone antagonists. wikipedia.org
Cardiac Effects Shown to improve diastolic function and reduce left ventricular mass in heart failure. wikipedia.org
Anti-inflammatory Effects Blocks aldosterone-mediated inflammatory effects in mononuclear leukocytes. researchgate.netgiornaleitalianodinefrologia.it
Ongoing Research Investigated for use in COVID-19 ARDS and atrial fibrillation. patsnap.com
Unresolved Questions The exact contribution to spironolactone's effects relative to other metabolites is not fully clear. nih.govbps.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O3 B1668266 (10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione CAS No. 976-71-6

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

976-71-6

分子式

C22H28O3

分子量

340.5 g/mol

IUPAC 名称

(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1

InChI 键

UJVLDDZCTMKXJK-GMTJQTPWSA-N

手性 SMILES

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C

规范 SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

外观

Solid powder

熔点

150 °C

其他CAS编号

976-71-6

物理描述

Solid

Pictograms

Irritant; Health Hazard; Environmental Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Aldadiene;  BRN 0046602;  BRN-0046602;  BRN0046602;  Luvion;  NSC 261713;  NSC-261713;  NSC 261713Phanurane

产品来源

United States

Molecular Mechanisms of Action and Receptor Dynamics of Canrenone

Mineralocorticoid Receptor (MR) Antagonism by Canrenone

Canrenone functions as a potent antagonist of aldosterone (B195564), the primary endogenous mineralocorticoid. patsnap.comdrugbank.com This antagonism is the cornerstone of its mechanism, preventing the receptor-mediated effects of aldosterone in target tissues. patsnap.comnih.gov

Competitive Binding to MR and Inhibition of Aldosterone Activity

Canrenone directly competes with aldosterone for binding sites on the mineralocorticoid receptor located in various tissues, most notably the distal convoluted tubules of the kidneys. patsnap.comnih.govyoutube.com By occupying these receptors, canrenone prevents aldosterone from initiating its signaling cascade. patsnap.com Normally, aldosterone binding promotes the reabsorption of sodium and water and the excretion of potassium. patsnap.comyoutube.com Canrenone's blockade of the MR inhibits these actions, leading to increased sodium and water excretion (natriuresis and diuresis) and retention of potassium. patsnap.comnih.gov This competitive inhibition effectively counteracts the physiological and pathophysiological effects of hyperaldosteronism. patsnap.comnih.gov

Comparative Characteristics of Mineralocorticoid Receptor Antagonists
CompoundMechanismPrimary Active FormKey Effect
CanrenoneCompetitive MR AntagonistItself (Metabolite of Spironolactone (B1682167)/Potassium Canrenoate)Inhibits aldosterone-dependent sodium/water reabsorption and potassium excretion. patsnap.comyoutube.com
SpironolactoneCompetitive MR Antagonist (Prodrug)Canrenone and other sulfur-containing metabolites. youtube.comnih.govBlocks aldosterone effects; also has antiandrogenic activity. oup.comresearchgate.net
EplerenoneSelective Competitive MR AntagonistItselfBlocks aldosterone effects with higher selectivity for MR over other steroid receptors. researchgate.netbioscientifica.com

Structural Basis of Canrenone-MR Interaction

The interaction between canrenone and the mineralocorticoid receptor is governed by the specific three-dimensional structure of the receptor's ligand-binding domain (LBD). This pocket is predominantly hydrophobic in nature, accommodating the steroid-like structure of canrenone and other spirolactones. bioscientifica.comresearchgate.net

The binding of spirolactones like canrenone within the MR's ligand-binding pocket is stabilized by a combination of forces. The pocket itself is largely hydrophobic, facilitating the entry and accommodation of the lipid-soluble steroid skeleton. bioscientifica.comnih.gov Specific amino acid residues within the LBD form crucial contacts. Modeling studies based on the closely related compound spironolactone suggest that its C7 side-chain can form hydrophobic contacts with residues such as Leu769, Leu848, and Met852. bioscientifica.com

Crystal structures of a mutated, stabilized MR in complex with a spirolactone have identified key residues involved in binding and receptor activation/inactivation. nih.gov While direct crystal structures with canrenone are elusive due to the instability of antagonist-MR complexes, these models provide significant insight. nih.gov Contacts with residues Gln776 and Arg817 are considered critical for determining the receptor's conformational state, whereas a hydrogen bond with Asn770 appears to be a major contributor to the high binding affinity of the antagonist. nih.gov

The mechanism of MR antagonism by canrenone involves preventing the receptor from adopting its active conformation. When an agonist like aldosterone binds, it induces a specific conformational change in the receptor that facilitates the recruitment of co-activator proteins and subsequent gene transcription. indigobiosciences.com

Canrenone, as a "passive" antagonist, binds to the receptor but fails to stabilize this active conformation. researchgate.netnih.gov This binding prevents the necessary structural changes required for full receptor activation, thereby inhibiting its function. nih.gov The inherent instability of the antagonist-receptor complex, which makes it difficult to crystallize, reflects a distinct kinetic profile compared to the more stable agonist-bound state. nih.gov This failure to induce an active state is the molecular switch that defines canrenone's antagonist character.

Modulatory Effects on Downstream Signaling Pathways

By blocking the initial binding of aldosterone to the MR, canrenone effectively modulates all subsequent downstream signaling pathways. In epithelial tissues like the kidney, this prevents the MR-mediated transcription of genes encoding for sodium channels (e.g., ENaC) and the Na+/K+-ATPase pump, which are responsible for sodium and potassium transport. nih.gov

Beyond the kidneys, canrenone's antagonism of MR signaling has significant anti-inflammatory and anti-fibrotic effects. tandfonline.comresearchgate.net Aldosterone, through MR activation, is known to promote inflammation, fibrosis, and adverse tissue remodeling in the cardiovascular system. patsnap.comnih.gov Canrenone mitigates these pathological processes by blocking the MR in cell types such as cardiomyocytes, fibroblasts, and vascular cells. patsnap.comnih.gov Furthermore, MR blockade in the brain can influence the hypothalamo-pituitary-adrenal (HPA) axis, demonstrating the broad range of signaling pathways modulated by this interaction. oup.com

Role of MR Expression in Non-Renal Tissues (e.g., Heart, Brain, Colon) in Canrenone's Action

The physiological and pathological effects of mineralocorticoids are not confined to the kidneys. Mineralocorticoid receptors are widely expressed in a variety of non-renal tissues, which are also targets for canrenone's antagonistic action. tandfonline.comresearchgate.net

Documented Sites of Mineralocorticoid Receptor (MR) Expression and Effects of Canrenone Blockade
TissuePhysiological/Pathophysiological Role of MR ActivationEffect of Canrenone-Mediated MR Blockade
HeartPromotes cardiac fibrosis, inflammation, and adverse remodeling. patsnap.comAlleviates adverse remodeling and provides cardioprotective effects. patsnap.comnih.gov
Brain (Hippocampus)Participates in glucocorticoid feedback and regulation of the HPA axis. oup.comnih.govModulates stress responses and HPA axis activity. oup.com
ColonRegulates sodium absorption and potassium secretion. nih.govtandfonline.comInhibits sodium uptake from the gut.
Vasculature/EndotheliumContributes to endothelial dysfunction and vascular inflammation. tandfonline.comresearchgate.netImproves endothelial function and reduces inflammation. tandfonline.com
Adipose TissueInvolved in adipocyte differentiation and function. nih.govPotential modulation of metabolic processes.
LeukocytesMediates pro-inflammatory responses. tandfonline.comresearchgate.netExerts anti-inflammatory effects. tandfonline.comresearchgate.net

The presence of MRs in the heart is particularly significant, as their blockade by canrenone underlies its utility in mitigating cardiac tissue remodeling in conditions like heart failure. patsnap.com In the brain, MRs in the hippocampus play a crucial role in managing stress and regulating the HPA axis. oup.comnih.gov The identical steroid-binding specificity of MRs in the kidney and the hippocampus underscores the functional conservation of this receptor across different tissues, highlighting the systemic impact of canrenone's mechanism of action. nih.gov

Non-Mineralocorticoid Receptor-Mediated Mechanisms

Beyond its classical effects on mineralocorticoid receptors, canrenone exhibits significant interactions with other physiological systems, notably the Na+/K+-ATPase pump and cardiac calcium channels. These interactions underscore a broader mechanism of action that is independent of its aldosterone-blocking properties.

Interaction with Na+/K+-ATPase

Canrenone directly interacts with the Na+/K+-ATPase enzyme, a critical component in maintaining cellular sodium and potassium gradients. This interaction is complex, involving competitive antagonism at specific receptor sites and a subsequent modulation of the pump's activity.

Research has demonstrated that canrenone acts as a partial competitive agonist at the digitalis receptor site of the Na+/K+-ATPase. nih.govresearchgate.net It competes with cardiac glycosides like ouabain (B1677812) for the same binding location on the enzyme. researchgate.net Studies using human placental membranes have shown this competitive interaction, indicating that canrenone can displace ouabain from its binding site. researchgate.net This antagonistic relationship has been a subject of investigation, with early observations noting canrenone's ability to counteract the effects of digitalis on the heart. researchgate.net

In studies on human red blood cells, the partial inhibition of the Na+/K+ pump by canrenone was found to be mediated at the digitalis receptor site, with an apparent dissociation constant (Kc) of 200 +/- 130 μmol/l. nih.gov

Canrenone's interaction with Na+/K+-ATPase leads to a modulation of its pumping activity. In human red blood cells, canrenone has been shown to inhibit 30-40% of the ouabain-sensitive Na+ efflux. nih.gov The concentration of canrenone required for half-maximal inhibition was determined to be 86 +/- 37 μmol/l. nih.gov

Interestingly, the modulatory effect of canrenone on the sodium pump can be dual-natured. At physiological intracellular sodium levels, canrenone can enhance the inhibitory effect of low doses of ouabain. nih.gov Conversely, in cells treated with high concentrations of cardiac glycosides, which leads to an increase in intracellular sodium, canrenone has been observed to restimulate the blocked pumps. nih.gov Furthermore, in hypertensive patients, canrenone administration was able to prevent the inhibition of the erythrocyte Na+, K+ pump that occurs after a saline infusion. nih.gov This suggests a protective effect on the pump against endogenous inhibitors. nih.gov

ParameterFindingSource
Inhibition of Na+ Efflux Canrenone inhibits 30-40% of ouabain-sensitive Na+ efflux in human red blood cells. nih.gov
Half-Maximal Inhibition (IC50) 86 +/- 37 μmol/l nih.gov
Apparent Dissociation Constant (Kc) 200 +/- 130 μmol/l at the digitalis receptor site. nih.gov
Effect with Ouabain Enhances inhibition by low doses of ouabain; restimulates pumps blocked by high doses. nih.gov
In Hypertensive Patients Prevents saline-infusion-induced inhibition of the erythrocyte Na+, K+ pump. nih.gov

Effects on Cardiac Calcium Handling

Canrenone also exerts direct effects on the mechanisms that regulate calcium ion concentration within cardiac muscle cells. These actions are crucial as intracellular calcium dynamics are fundamental to cardiac contractility.

Studies on isolated rat cardiomyocytes have revealed that canrenone directly inhibits the L-type calcium current (ICa-L). nih.govnih.govunifesp.br This blockade reduces the influx of calcium into the cardiomyocytes during the cardiac action potential. nih.gov It is important to note that while canrenone reduces the current, it does not appear to alter the steady-state activation and inactivation, or the reactivation curves of the L-type Ca2+ channels. nih.govunifesp.br This specific action contributes to the negative inotropic effect of canrenone, meaning it can reduce the force of myocardial contraction. nih.govnih.gov

In conjunction with its effect on L-type calcium channels, canrenone also decreases the calcium content of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes. nih.govnih.govunifesp.br The reduced calcium influx via the L-type channels, combined with the diminished SR calcium stores, leads to a decrease in the amplitude of intracellular Ca2+ transients. nih.govnih.govunifesp.br These transients are the rapid increases in intracellular calcium that trigger myofilament shortening and cellular contraction. nih.gov Consequently, the reduction in both the trigger (ICa-L) and the stored source (SR Ca2+) of calcium contributes significantly to the negative inotropic properties of canrenone. nih.govnih.govunifesp.br

Effect of Canrenone on Cardiac Calcium HandlingObservationSource
L-Type Ca2+ Channel Current (ICa-L) Reduced current in cardiomyocytes. nih.govnih.govunifesp.br
Sarcoplasmic Reticulum (SR) Ca2+ Content Decreased Ca2+ content. nih.govnih.govunifesp.br
Intracellular Ca2+ Transients Reduced amplitude. nih.govnih.govunifesp.br
Intracellular Diastolic Ca2+ Concentration Reduced. nih.govnih.gov
Overall Effect Contributes to a negative inotropic action on the heart. nih.govnih.gov

Interaction with Other Steroid Receptors

Beyond its primary action on the mineralocorticoid receptor, canrenone exhibits significant interactions with other steroid hormone receptors, which contributes to its broader pharmacological profile. These interactions are particularly notable with the androgen and progesterone (B1679170) receptors.

Canrenone demonstrates anti-androgenic activity by acting as a peripheral antagonist to androgens. nih.gov This effect is mediated through its ability to bind to the androgen receptor (AR), thereby inhibiting the binding of androgens like dihydrotestosterone (B1667394) (DHT). nih.gov In vitro studies have shown that spirolactones, including canrenone's precursor spironolactone and its related metabolite potassium canrenoate (B1263433), can displace [3H]5alpha-dihydrotestosterone from the cytosolic and nuclear receptors of the rat ventral prostate. nih.gov While canrenone does bind to the AR, it is considered to have very weak affinity and is a less potent antiandrogen compared to its parent compound, spironolactone. wikipedia.orgnih.gov This weaker anti-androgenic effect is highlighted by clinical observations where replacing spironolactone with canrenone has reversed spironolactone-induced gynecomastia in male patients. wikipedia.org

The anti-androgenic mechanism of spirolactones does not appear to involve the inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent DHT. nih.gov Even at high concentrations, neither spironolactone nor potassium canrenoate were found to decrease prostatic 5α-reductase activity. nih.gov Therefore, the anti-androgenic effects of canrenone are primarily attributed to its direct competitive antagonism at the androgen receptor. nih.gov

Canrenone, a major active metabolite of spironolactone, has been shown to interact with progesterone receptors (PR). nih.gov Research has demonstrated that canrenone competitively inhibits the binding of progesterone to its cytosolic receptors in human uterine tissue. nih.gov This inhibition is concentration-dependent, meaning that as the concentration of canrenone increases, the binding of progesterone to its receptor decreases. nih.gov

The nature of this interaction is strictly competitive. nih.gov This is evidenced by the finding that canrenone increases the apparent dissociation constant (Kd) for progesterone binding in a concentration-dependent manner, while the maximum number of progesterone binding sites (Bmax) remains unchanged. nih.gov The inhibition constant (Ki) for canrenone with respect to progesterone binding has been determined to be 300 x 10-9M. nih.gov At high canrenone and low progesterone concentrations, there is evidence of marked cooperativity in progesterone binding, suggesting that canrenone may alter the subunit interaction of the receptor protein. nih.gov In contrast, canrenone does not affect the binding of estradiol (B170435) to estrogen receptors. nih.gov

Preclinical Pharmacological Investigations of Canrenone

In Vitro Studies on Cellular and Subcellular Systems

In vitro research has provided foundational insights into Canrenone's direct effects on cardiac and vascular cells, independent of systemic hormonal influences. These studies have dissected its impact on fundamental cellular processes, including contractility, ion transport, and inflammatory responses.

Investigations using isolated cardiac tissues have demonstrated that Canrenone exerts a direct negative inotropic effect, meaning it reduces the force of heart muscle contraction. In studies on isolated rat papillary muscles, Canrenone was shown to decrease developed tension and the maximum rates of both tension increase and decay. nih.gov This effect is attributed to its influence on calcium dynamics within cardiomyocytes. nih.govresearchgate.net

At the cellular level, Canrenone reduces the amplitude of the L-type Ca2+ channel current, which is crucial for initiating contraction. nih.gov This leads to a decrease in the amount of calcium stored within the sarcoplasmic reticulum and a smaller intracellular calcium transient during each heartbeat. nih.gov The compound was also found to lower the diastolic intracellular calcium concentration. nih.gov These actions collectively contribute to the observed reduction in myocardial contractility by limiting the availability of calcium for the contractile machinery. nih.gov Inhibition of calcium entry through calcium channels is considered a primary mechanism for its negative inotropic and vasorelaxant effects. researchgate.net

Table 1: Effects of Canrenone on Isolated Rat Cardiac Preparations

PreparationParameter MeasuredObserved Effect of CanrenoneSource
Papillary Muscles Developed TensionReduced nih.gov
Max. Rate of Tension IncreaseReduced nih.gov
Max. Rate of Tension DecayReduced nih.gov
Cardiomyocytes Cell ShorteningReduced nih.gov
L-type Ca2+ Channel CurrentReduced nih.gov
Sarcoplasmic Reticulum Ca2+ ContentDecreased nih.gov
Intracellular Ca2+ Transient AmplitudeDecreased nih.gov
Diastolic Intracellular Ca2+Decreased nih.gov

Cellular Sodium Handling and Ion Transport Modulation

Canrenone has been shown to modulate cellular ion transport, particularly by interacting with the Na+, K+-ATPase, also known as the sodium-potassium pump. nih.govnih.gov It is described as a partial agonist at the digitalis-receptor site of this pump. nih.gov This means that by itself, Canrenone can induce slight changes in sodium and potassium levels within the cell. nih.gov

However, its more significant effect is seen in its ability to counteract the effects of substances like ouabain (B1677812), a classic inhibitor of the Na+, K+-pump. nih.govnih.gov In cultured smooth muscle cells and macrophages, Canrenone was observed to partially counterbalance the rapid cellular sodium gain and potassium loss induced by high concentrations of ouabain. nih.govnih.gov Furthermore, in cultured smooth muscle cells, it was shown to oppose the increase in cytosolic free calcium that is a secondary effect of ouabain's action. nih.gov This suggests Canrenone can help stabilize cellular ion balance in the face of pathological stimuli that disrupt the sodium-potassium pump. nih.govnih.gov

At the cellular level, Canrenone demonstrates anti-inflammatory and anti-fibrotic properties, primarily through its antagonism of the mineralocorticoid receptor (MR). Overactivation of the MR by aldosterone (B195564) is known to promote inflammation and fibrosis in tissues like the heart and kidneys. nih.govmdpi.com Mineralocorticoid receptor antagonists, including Canrenone, can block the inflammatory activity of aldosterone at the level of target cells such as mononuclear leukocytes. researchgate.net

The anti-inflammatory effects of MR antagonists are mediated through genomic pathways, regulating gene transcription to decrease the expression of pro-inflammatory and pro-fibrotic factors. nih.govnih.gov In a clinical trial setting involving potassium canrenoate (B1263433), a significant decrease in the inflammatory marker interleukin-6 was observed between day 1 and day 7 of administration in the intervention group. nih.gov These findings support the concept that Canrenone can directly modulate cellular responses involved in tissue inflammation and remodeling. researchgate.netnih.gov

In Vivo Animal Model Studies

Animal studies have been crucial for evaluating the systemic effects of Canrenone, confirming its mechanism of action and exploring its protective benefits for the heart and kidneys in disease models.

The primary mechanism of Canrenone is the antagonism of the mineralocorticoid receptor. This has been demonstrated in various animal models. In a study involving healthy Beagle dogs, the administration of spironolactone (B1682167), which is metabolized into Canrenone, resulted in a significant increase in serum aldosterone concentration. plos.orgplos.org This rise in aldosterone is an expected physiological response to the blockade of its receptor, confirming that the drug effectively antagonizes the renin-angiotensin-aldosterone system (RAAS). plos.org

Despite the increase in aldosterone, the study found that the effects on other RAAS biomarkers, such as angiotensin II and angiotensin I, were modest and weakly correlated with plasma concentrations of Canrenone. plos.orgplos.org This highlights the direct receptor blockade as the key event.

Table 2: Changes in RAAS Biomarkers in Healthy Dogs Following Spironolactone Administration

BiomarkerChange from BaselineSignificanceSource
Aldosterone Significant IncreaseP < 0.1 plos.orgplos.org
Angiotensin II Increase (in second period only)P = 0.09 plos.org
Angiotensin I Increase (in second period only)P = 0.08 plos.org

Cardioprotective and Renal Effects in Experimental Animal Models

In various animal models of cardiovascular and renal disease, Canrenone (or its parent compound, spironolactone) has demonstrated significant protective effects. nih.govresearchgate.net In a rat model of hypertension with reduced renal mass and increased levels of endogenous "ouabain-like" factors, the administration of Canrenone helped to normalize Na+, K+-pump activity and lower blood pressure. nih.gov

In a rodent model of polycystic kidney disease, spironolactone treatment retarded the progression of both renal and cardiac disease. researchgate.net This was evidenced by a normalization of proteinuria and a reduction in plasma creatinine (B1669602) levels. researchgate.net From a cardioprotective standpoint, the treatment normalized perivascular fibrosis in the heart. researchgate.net These beneficial effects on cardiac fibrosis in animal models have been noted in multiple studies and are considered a key non-renal benefit of aldosterone receptor antagonists. researchgate.netnih.gov

Table 3: Cardioprotective and Renal Effects in Animal Models

Animal ModelTreatmentKey FindingsSource
Rats with Reduced Renal Mass CanrenoneNormalized Na+, K+-pump activity; Decreased blood pressure nih.gov
Rodent Polycystic Kidney Disease SpironolactoneNormalized proteinuria; Reduced plasma creatinine; Normalized cardiac perivascular fibrosis researchgate.net

Investigation of Metabolic Effects (e.g., Insulin (B600854) Resistance, Microalbuminuria)

Preclinical research has explored the metabolic effects of canrenone, particularly its potential to mitigate insulin resistance and reduce microalbuminuria, which are key features of metabolic syndrome and diabetic nephropathy. While direct preclinical studies on canrenone for these specific endpoints are limited, valuable insights can be drawn from investigations into its parent compound, spironolactone.

The table below summarizes the qualitative findings on proteinuria from the aforementioned study in a diabetic rat model.

Treatment GroupProteinuria LevelNumber of Rats (%)
Diabetic Rats + (<30 mg%)7 (38.8%)
++ (30-300 mg%)8 (44.4%)
+++ (>300 mg%)3 (16.6%)
Diabetic Rats Treated with Spironolactone + (<30 mg%)11 (61.1%)
++ (30-300 mg%)7 (38.9%)
+++ (>300 mg%)0 (0%)

These preclinical findings, focused on the prodrug spironolactone, suggest that canrenone may hold therapeutic potential in addressing metabolic complications such as microalbuminuria. However, further preclinical investigations specifically examining the effects of canrenone on both insulin sensitivity and urinary albumin excretion are warranted to fully elucidate its metabolic profile.

Herb-Drug Interaction Studies Affecting Canrenone Disposition in Animal Models

The potential for herb-drug interactions to alter the pharmacokinetic profile of canrenone has been the subject of preclinical investigation. These studies are crucial for understanding how concomitant use of herbal remedies might influence the disposition of canrenone in the body.

The table below presents the pharmacokinetic parameters of canrenone in rat urine following the administration of spironolactone with and without pretreatment with different doses of Yin-Chen-Hao-Tang.

Treatment GroupCumulative Amount (μg)Area Under the Rate Curve (AURC) (μg)
Control (Spironolactone alone) 40.4 ± 17.234.9 ± 14.8
Spironolactone + YCHT (1 g/kg) 74.2 ± 39.367.5 ± 36.5
Spironolactone + YCHT (3 g/kg) 80.1 ± 38.878.1 ± 38.8

*Indicates a significant difference compared to the control group. Data adapted from a preclinical study in rats. researchgate.net

While specific preclinical studies investigating the interaction of canrenone with other common herbal supplements are less defined, the potential for such interactions is recognized based on the known mechanisms of herbs like St. John's Wort and silymarin (B1681676).

St. John's Wort (Hypericum perforatum) is a well-known inducer of various cytochrome P450 (CYP) enzymes, particularly CYP3A4, and the drug transporter P-glycoprotein (P-gp). nih.gov Since canrenone is a substrate for these pathways, co-administration with St. John's Wort could potentially accelerate its metabolism and clearance, leading to reduced plasma concentrations and diminished therapeutic effects. However, direct preclinical studies in animal models to confirm the specific impact of St. John's Wort on canrenone pharmacokinetics are not extensively documented in the reviewed literature.

Silymarin , the active extract from milk thistle (Silybum marianum), has also been studied for its potential to interact with various drugs. nih.govbohrium.com In vitro and some animal studies have suggested that silymarin and its main component, silybin, can inhibit certain CYP enzymes and drug transporters. nih.govresearchgate.net However, the clinical relevance of these findings is often debated due to the high concentrations used in in vitro experiments and the high doses administered in animal studies, which may not be achievable in humans. researchgate.net As with St. John's Wort, there is a lack of specific preclinical investigations in animal models detailing the pharmacokinetic interactions between silymarin and canrenone.

Advanced Analytical Methodologies for Canrenone Research

Chromatographic Techniques for Identification and Quantification

Chromatography plays a vital role in separating canrenone from other compounds present in a sample matrix before detection. Various chromatographic techniques have been developed and applied for canrenone analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UVD)

High-Performance Liquid Chromatography coupled with Ultraviolet Detection (HPLC-UVD) is a established method for the determination of canrenone nih.govscispace.comnih.govcapes.gov.br. This technique utilizes a stationary phase, commonly a reversed-phase C18 column, and a mobile phase to separate canrenone based on its interaction with these components scispace.comnih.gov. The separated canrenone is then detected by a UV detector, typically at a specific wavelength where canrenone absorbs light, such as 280 nm or 285 nm nih.govscispace.comnih.govcapes.gov.br.

HPLC-UVD methods have been developed for the quantification of canrenone in various sample types, including plasma and urine nih.govcapes.gov.br. For instance, an assay procedure for measuring canrenone in plasma and urine involves extraction with n-hexane-toluene followed by HPLC separation and UV detection at 285 nm, with a limit of detection below 5 ng/ml nih.govcapes.gov.br. Another method for simultaneous identification and quantification of canrenone and 11-α-hydroxy-canrenone used a C18 column, gradient elution with water and methanol (B129727), a flow rate of 0.8 mL/min, and detection at 280 nm nih.govscispace.comresearchgate.net. This method demonstrated good linearity, recovery, and precision nih.govresearchgate.net.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed and resolution compared to conventional HPLC, often utilizing smaller particle size columns researchgate.net. UHPLC is frequently coupled with mass spectrometry for the analysis of canrenone, allowing for faster run times and improved sensitivity researchgate.netnih.gov. A UHPLC-MS/MS method for the simultaneous determination of canrenone and other antihypertensives in human plasma achieved chromatographic separation using a C18 column with 1.9 μm particle size and an isocratic elution within a run time of 2.5 minutes nih.gov.

Mass Spectrometry (MS) Based Approaches

Mass Spectrometry (MS) provides highly sensitive and selective detection capabilities, often used in conjunction with chromatography for the analysis of canrenone. MS detects compounds based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and accurate quantification, even in complex matrices scielo.brnih.govresearchgate.netsrce.hrscielo.brscispace.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques widely applied for the analysis of canrenone scielo.brnih.govresearchgate.netsrce.hrscielo.brscispace.comscispace.comresearchgate.netnih.govusp.brnih.govresearchgate.netsemanticscholar.org. These methods combine the separation power of LC with the detection capabilities of MS, enabling the identification and quantification of canrenone in various sample types, including biological fluids like plasma scielo.brresearchgate.netsrce.hrscielo.brscispace.comusp.brsemanticscholar.org.

LC-MS methods for canrenone often utilize reversed-phase C18 columns and mobile phases containing solvents like methanol and water, often with additives like formic acid to enhance ionization scielo.brscielo.brusp.br. Detection is typically performed using electrospray ionization (ESI) in positive mode scielo.brscielo.brusp.br. Selective ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used in LC-MS/MS to enhance selectivity and sensitivity by monitoring specific precursor-product ion transitions scielo.brscielo.brnih.govusp.brfrontiersin.org. For canrenone, common m/z ratios monitored include 341.2 (precursor ion) and fragment ions like 91.0, 107, 187, and 341.1 scielo.brscielo.brnih.govusp.brresearchgate.netsemanticscholar.orgfrontiersin.orgendocrine-abstracts.org.

Validated LC-MS and LC-MS/MS methods for canrenone in plasma have demonstrated good linearity, precision, and accuracy, with low limits of detection and quantification scielo.brsrce.hrscielo.brscispace.comnih.govusp.brsemanticscholar.org. For example, an LC-MS method for simultaneous quantification of spironolactone (B1682167) and canrenone in plasma showed linearity in the range of 0.4–5.0 μg/mL, with a coefficient of variation less than 5% and recovery rates between 87.4% and 112.1% scielo.brscielo.brusp.br. Another LC-MS/MS method for canrenone in human plasma reported calibration curves over the range of 2.69–179.20 ng/mL scispace.comsemanticscholar.org.

Triple Quadrupole Mass Spectrometry for Multi-Analyte Profiling

Triple Quadrupole Mass Spectrometry (QqQ MS), often used in LC-MS/MS, is particularly well-suited for targeted quantitative analysis and multi-analyte profiling due to its ability to perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) nih.govfrontiersin.orgendocrine-abstracts.orgdshs-koeln.demdpi.comwaters.com. This allows for the simultaneous detection and quantification of multiple compounds, including canrenone and related steroids or other drugs, in a single analytical run nih.govfrontiersin.orgendocrine-abstracts.orgdshs-koeln.dewaters.com.

A quantitative assay using triple quadrupole mass spectrometry has been developed for the combined analysis of various steroids, canrenoate (B1263433), and mifepristone (B1683876) in plasma endocrine-abstracts.org. This method monitored specific parent-product ion transitions for each analyte, including canrenone (m/z 341→91) endocrine-abstracts.org. Such methods offer high sensitivity and selectivity for complex matrices endocrine-abstracts.orgdshs-koeln.demdpi.com. Triple quadrupole MS is a primary platform for routine measurements in clinical laboratories and research, with a significant increase in its use in biomedicine mdpi.com. It allows for high throughput analysis mdpi.comwaters.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied in the analysis of canrenone, particularly for purity assessment and the detection of volatile impurities dshs-koeln.de. While LC-MS is more commonly used for canrenone due to its relatively low volatility, GC-MS, especially with tandem MS (GC-MS/MS), offers high sensitivity and selectivity dshs-koeln.de. GC-MS/MS in selected reaction monitoring (SRM) mode has been used for the screening of various substances, including canrenone, in complex matrices like urine, allowing for detection at trace levels dshs-koeln.de. This technique involves electron ionization (EI) and monitoring specific precursor and product ions dshs-koeln.de.

Data Table: Summary of Analytical Methods for Canrenone

TechniqueColumn TypeMobile PhaseDetectionSample MatrixApplicationLOD/LOQ (if reported)Key FeaturesCitations
HPLC-UVDC18Methanol/Water (Gradient or Isocratic)UV (280 nm, 285 nm)Plasma, Urine, Microbial Transformation FluidIdentification and QuantificationLOD < 5 ng/mL (Plasma/Urine) nih.govcapes.gov.br, LOD 0.1-0.12 mg/L (Microbial Fluid) nih.govresearchgate.net nih.govscispace.comnih.govcapes.gov.brresearchgate.net
UHPLC-MS/MSC18 (1.9 μm)Isocratic elution (e.g., Methanol/Water)ESI+, MRMPlasmaSimultaneous quantification of multiple drugsLOD 2.82 μg/L, LOQ 8.54 μg/L nih.govFaster run times, improved sensitivity researchgate.netnih.gov
LC-MSC18Methanol/Water + Formic Acid (Isocratic)ESI+, SIMPlasma, Microbial Transformation FluidIdentification and QuantificationLOD 0.03 μg/mL, LOQ 0.08 μg/mL (Plasma) scielo.brscielo.brusp.br, LOD 0.1-0.12 mg/L (Microbial Fluid) nih.govresearchgate.net scielo.brnih.govscielo.brscispace.comresearchgate.netusp.brnih.gov
LC-MS/MSC18Methanol/Water + Formic Acid or Ammonium AcetateESI+, MRMPlasma, Water, Sediment, UrineQuantification, Multi-analyte profiling, Doping controlLOD 0.03 μg/mL, LOQ 0.08 μg/mL (Plasma) scielo.brscielo.brusp.br, 2.69-179.20 ng/mL range (Plasma) scispace.comsemanticscholar.org, ng/L to ng/g levels (Water/Sediment) frontiersin.orgHigh sensitivity and selectivity, suitable for complex matrices scielo.brresearchgate.netsrce.hrscielo.brscispace.comnih.govusp.brresearchgate.netsemanticscholar.orgfrontiersin.orgwaters.com
Triple Quadrupole MS (LC-MS/MS)C18Water/Acetonitrile + Formic Acid (Gradient)ESI+, MRMPlasma, Urine, Water, SedimentMulti-analyte profiling, Targeted quantitative analysisLOQ ~5 ng (Plasma for drugs) endocrine-abstracts.org, ng/L to ng/g levels (Water/Sediment) frontiersin.org, Trace level detection (Urine) dshs-koeln.deExcellent for targeted quantitative analysis, high throughput, SRM/MRM mode nih.govfrontiersin.orgendocrine-abstracts.orgdshs-koeln.demdpi.comwaters.com
GC-MS/MSNot specifiedNot applicable (Gas Chromatography)EI, SRMUrineScreening, Purity AssessmentTrace level detection dshs-koeln.deSuitable for volatile compounds, high sensitivity and selectivity in SRM mode dshs-koeln.de

Note: LOD = Limit of Detection, LOQ = Limit of Quantification, RSD = Relative Standard Deviation, CV = Coefficient of Variation.

Detailed Research Findings:

Research utilizing these methods has provided valuable data on canrenone. For instance, LC-MS/MS methods have been validated for quantifying canrenone in human plasma to support pharmacokinetic and bioequivalence studies researchgate.netsrce.hrscispace.comsemanticscholar.org. These studies report parameters such as linearity ranges, precision (within- and between-run CV%), accuracy (% recovery), LOD, and LOQ scielo.brsrce.hrscielo.brscispace.comnih.govusp.brsemanticscholar.org. Recovery rates for canrenone from plasma have been reported to be high, often exceeding 85% and reaching up to 112.1% scielo.brnih.govscielo.brusp.br.

LC-MS has also been used to identify canrenone and its biotransformed products, such as 11-α-hydroxy-canrenone, by analyzing their mass spectra and comparing mass-to-charge ratios nih.govscispace.comresearchgate.net. The molecular ion peak (M+H) for canrenone is typically observed around m/z 341.4 nih.govscispace.comresearchgate.net.

Triple quadrupole MS methods have enabled the simultaneous determination of canrenone along with other mineralocorticoids and drugs in complex biological matrices, demonstrating the capability for comprehensive profiling frontiersin.orgendocrine-abstracts.org. These methods often involve specific sample preparation steps like liquid-liquid extraction or protein precipitation to isolate the analytes from the matrix scielo.brscielo.brnih.govusp.brsemanticscholar.orgendocrine-abstracts.org.

GC-MS/MS has been explored for doping control, allowing for the sensitive screening of canrenone in urine at trace levels by monitoring specific ion transitions under electron ionization dshs-koeln.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural elucidation and characterization of organic compounds, including Canrenone. Both 1H NMR and 13C NMR spectroscopy provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule, respectively.

Analysis of Canrenone using 1H NMR spectroscopy reveals characteristic signals corresponding to the different proton environments in the steroid structure and the lactone ring. For instance, 1H NMR spectra of Canrenone acquired at 600 MHz in CDCl3 solvent show various shifts and intensities, indicative of the distinct proton environments nih.govhmdb.ca. Another study using 1H NMR at 300 MHz in DMSO provides different chemical shifts google.com.

Similarly, 13C NMR spectroscopy provides insights into the carbon skeleton of Canrenone. 13C NMR spectra acquired at 100 MHz or 126 MHz in DMSO display signals corresponding to the different carbon atoms, including those in the steroid nucleus, the ketone functionalities, and the lactone carbonyl carbon google.com. Experimental 2D NMR techniques, such as [1H, 13C]-HSQC, can further aid in assigning proton and carbon signals by showing correlations between directly bonded atoms hmdb.ca.

These NMR spectroscopic methods are invaluable for confirming the structure of synthesized or isolated Canrenone and for studying its interactions and transformations.

Spectrophotometric and Other Spectroscopic Methods

Beyond NMR, various spectrophotometric and spectroscopic techniques are utilized for the analysis and determination of Canrenone, often in conjunction with chromatographic separation.

Ultraviolet (UV) detection is commonly coupled with High-Performance Liquid Chromatography (HPLC) for the quantification of Canrenone. Canrenone exhibits a characteristic UV absorption spectrum, allowing for its detection at specific wavelengths. Studies have reported using UV detection at wavelengths such as 280 nm or 285 nm for the analysis of Canrenone in different matrices, including microbial transformation broth and plasma nih.govnih.govnih.govnih.gov. The UV maximum for Canrenone has been reported at 282 nm google.com.

Spectrophotometry, particularly derivative spectrophotometry, offers a direct method for determining Canrenone, even in the presence of interfering substances like spironolactone, its degradation product tandfonline.comtandfonline.com. Second derivative spectrophotometry at 300 nm has been shown to be linearly related to Canrenone concentration, enabling its determination as an impurity in spironolactone without prior separation tandfonline.comtandfonline.com.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), provides high sensitivity and selectivity for Canrenone analysis nih.govnih.govscielo.brresearchgate.netresearchgate.netendocrine-abstracts.org. LC-MS methods can identify and quantify Canrenone based on its mass-to-charge ratio (m/z). For example, in positive ionization mode, prominent ions for Canrenone have been observed at m/z 341.1 ([M + H]+) and m/z 363.1 ([M + Na]+) scielo.br. LC-MS/MS allows for the monitoring of specific parent-product ion transitions, enhancing selectivity endocrine-abstracts.org. This is particularly useful for analyzing Canrenone in complex biological matrices like plasma, where simultaneous determination with other steroids or drugs is required endocrine-abstracts.org.

Other spectroscopic methods mentioned in the context of Canrenone include Infrared (IR) spectroscopy, with both FTIR and ATR-IR spectra available, which can provide information about the functional groups present in the molecule nih.gov. Kinetic spectrophotometric methods, combined with multivariate calibration techniques like partial least-squares (PLS) regression, have also been developed for the simultaneous determination of Canrenone and spironolactone based on their reaction rates nih.gov.

Method Validation Parameters (e.g., Linearity, Recovery, Precision, LOD/LOQ) for Canrenone Analysis

The validation of analytical methods for Canrenone is crucial to ensure the reliability, accuracy, and consistency of the results. Key validation parameters include linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ) wjarr.com. These parameters are evaluated according to guidelines from regulatory bodies such as the International Conference on Harmonization (ICH) and the US Food and Drug Administration (FDA) scielo.br.

Linearity: Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. For Canrenone analysis, methods have demonstrated good linearity with high correlation coefficients (r²). For instance, an HPLC-UVD/LC-MS method showed linearity with r² ≥ 0.9910 nih.govnih.gov. Another HPLC-UV method reported linearity with r² > 0.99 over a concentration range of 1-30 μg/mL nih.gov. An LC-MS method for simultaneous determination with spironolactone in plasma was linear (r² > 0.999) in the range of 0.4–5.0 μg/mL scielo.br. A quantitative LC-MS assay for Canrenone and other steroids in plasma was linear (r² ~ 1) over a range of 0.1–100 ng endocrine-abstracts.org. Second derivative spectrophotometry for Canrenone determination in spironolactone showed linearity in the range of 0.2–1 mg% tandfonline.comtandfonline.com.

Recovery: Recovery studies evaluate the accuracy of a method by determining the efficiency of analyte extraction from a sample matrix. Reported average recovery for Canrenone using an HPLC-UVD/LC-MS method was 94.93% with an RSD of 1.21% nih.govnih.gov. Recovery rates exceeding 85% were observed for an HPLC-UV method analyzing Canrenone in dermatological formulations and skin matrices nih.gov. Satisfactory recoveries (mean 83.56% with relative S.D. 11.6%) were achieved for a quantitative LC-MS assay of Canrenone in plasma following liquid-liquid extraction endocrine-abstracts.org.

Precision: Precision measures the reproducibility of the method under the same conditions (repeatability) and under varying conditions over time (intermediate precision). Precision is often expressed as the Relative Standard Deviation (RSD). An HPLC-UVD/LC-MS method reported precision with an RSD ≤ 1.31% nih.govnih.gov. An LC-MS method for plasma analysis showed precision with a coefficient of variation less than 5% scielo.br. A quantitative LC-MS assay for plasma reported a mean precision of 9.4% endocrine-abstracts.org. Second derivative spectrophotometry for Canrenone in spironolactone showed reproducible results with a relative standard deviation of 1.7% tandfonline.comtandfonline.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest analyte concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision wjarr.com. These limits vary depending on the analytical method and the matrix. For an HPLC-UVD/LC-MS method, LODs for Canrenone were in the range of 0.1–0.12 mg/L, and LOQs were in the range of 0.5–0.67 mg/L nih.govnih.gov. An HPLC-UV method reported an LOD of 0.375 μg/mL and an LOQ of 1.139 μg/mL for Canrenone nih.gov. An LC-MS method for plasma analysis had an LOD of 0.03 µg/mL and an LOQ of 0.08 µg/mL for Canrenone scielo.br. A quantitative LC-MS assay for plasma had a limit of quantitation of ~5 ng for drugs like Canrenone endocrine-abstracts.org. An HPLC method with UV detection at 285 nm for plasma and urine analysis reported a limit of detection less than 5 ng/mL nih.gov.

The validation parameters for different analytical methods used for Canrenone analysis are summarized in the table below:

MethodMatrixLinearity (r²)Recovery (%)Precision (RSD/CV %)LODLOQSource
HPLC-UVD/LC-MSMicrobial transformation broth≥ 0.991094.93≤ 1.310.1–0.12 mg/L0.5–0.67 mg/L nih.govnih.gov
LC-MSPlasma> 0.99987.4–112.1< 5 (CV)0.03 µg/mL0.08 µg/mL scielo.br
HPLC-UVDermatological formulations, skin matrices> 0.99> 85Precise0.375 μg/mL1.139 μg/mL nih.gov
Second Derivative SpectrophotometrySpironolactone (as impurity)Linear (0.2–1 mg%)98.1 ± 0.6 (mean)1.7 (Relative SD)0.2 mg% (down to)Not specified tandfonline.comtandfonline.com
LC-MSPlasma~ 183.56 (mean)9.4 (mean precision)Not specified~5 ng endocrine-abstracts.org
HPLC-UVPlasma and UrineNot specifiedNot specifiedNot specified< 5 ng/mLNot specified nih.gov

These validation parameters demonstrate that a range of analytical methods are available and have been validated for the accurate and reliable determination of Canrenone in various sample types, supporting research and quantitative analysis.

Broader Biological System Interactions and Theoretical Implications

Interplay with Renin-Angiotensin-Aldosterone System (RAAS) Dynamics in Research Models

Canrenone's primary mechanism of action is the competitive blockade of the mineralocorticoid receptor (MR), which prevents aldosterone (B195564) from exerting its physiological effects. researchgate.nettandfonline.com This direct antagonism within the Renin-Angiotensin-Aldosterone System (RAAS) initiates a cascade of feedback responses observed in various research models.

In experimental studies on rats, canrenone administration has been shown to influence the RAAS. nih.gov Specifically, in rat models of hypertension characterized by low plasma renin activity, canrenone treatment led to a decrease in blood pressure. nih.gov This effect is attributed to its antagonism of aldosterone and its interaction with endogenous digitalis-like compounds that affect sodium pump activity. nih.govnih.gov Long-term treatment in rats with both canrenone and its parent compound, spironolactone (B1682167), has been demonstrated to alter the metabolism of angiotensin II and aldosterone, key components of the RAAS cascade.

Research models have established that by blocking the mineralocorticoid receptor, canrenone can enhance the therapeutic effects of other RAAS-inhibiting drugs like ACE inhibitors and angiotensin II receptor blockers. nih.govresearchgate.net While other diuretics may increase plasma aldosterone and subsequently activate the MR, canrenone also increases aldosterone levels but prevents receptor activation, a crucial distinction in its interaction with the RAAS. tandfonline.com This mechanism suggests that canrenone's efficacy is not solely dependent on high aldosterone concentrations but also on its ability to block the receptor itself. nih.govresearchgate.net

Table 1: Effects of Canrenone on RAAS Dynamics in Research Models
Research ModelKey FindingReference
Hypertensive Rat Model (Reduced Renal Mass)Decreased blood pressure and normalized arterial Na-K pump activity in a low-renin hypertension model. nih.govnih.gov nih.govnih.gov
Normotensive Rat Model (Reduced Renal Mass)Progressively increased blood pressure, suggested to be from direct inhibition of Na-K-ATPase. nih.gov nih.gov
General Animal/Preclinical ModelsEnhances the effect of ACE inhibitors and Angiotensin II receptor blockers. nih.govresearchgate.net nih.govresearchgate.net
General Preclinical ModelsIncreases plasma aldosterone levels without activating the mineralocorticoid receptor, unlike some other diuretics. tandfonline.com tandfonline.com

Potential Influence on Other Endocrine Pathways in Experimental Settings

Beyond its well-defined role in the RAAS, canrenone's interactions extend to other endocrine pathways, a characteristic stemming from its steroidal structure. These off-target effects have been characterized in various experimental settings.

Progesterone (B1679170) and Androgen Receptors: Canrenone exhibits a competitive binding relationship with progesterone receptors. nih.gov In vitro studies using human uterine cytosol demonstrated that canrenone can inhibit the binding of progesterone to its receptors in a concentration-dependent manner. nih.gov This interaction is strictly competitive, meaning canrenone increases the apparent dissociation constant for progesterone binding without changing the maximal number of binding sites. nih.gov While canrenone also possesses antiandrogenic properties, they are considered to be less potent than those of spironolactone. nih.govresearchgate.netnih.gov Studies in male rats treated with potassium canrenoate (B1263433) (a salt of canrenoic acid, which is in equilibrium with canrenone) showed no significant change in testosterone (B1683101) levels, in contrast to spironolactone treatment which caused a decrease. nih.gov

Adrenal Steroidogenesis: Experimental evidence indicates that canrenone can directly interfere with the biosynthesis of adrenal steroids. wikipedia.org In vitro studies using bovine adrenal gland fractions have shown that canrenone and its potassium salt can inhibit several key enzymes in the steroidogenesis pathway. nih.gov Specifically, it inhibits 3β-hydroxysteroid dehydrogenase, 11β-hydroxylase, and 18-hydroxylase. nih.gov These enzymes are critical for the production of various corticosteroids. Further research has shown that both spironolactone and canrenone can be metabolized by human CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), enzymes that perform the final steps in glucocorticoid and mineralocorticoid synthesis. nih.gov

Insulin (B600854) Resistance: In certain disease models, canrenone has been observed to reduce the progression of insulin resistance. nih.govresearchgate.net This suggests a potential modulatory role in metabolic pathways linked to endocrine function.

Table 2: Experimental Findings on Canrenone's Influence on Other Endocrine Pathways
Pathway/ReceptorExperimental ModelKey FindingReference
Progesterone ReceptorHuman Uterine Cytosol (In Vitro)Competitively inhibits progesterone binding to its receptor in a concentration-dependent manner. nih.gov nih.gov
Androgen ReceptorRat ModelExhibits lower antiandrogenic activity compared to spironolactone; potassium canrenoate did not decrease plasma testosterone. nih.govnih.gov nih.govnih.gov
Adrenal SteroidogenesisBovine Adrenal Gland Fractions (In Vitro)Inhibits key steroidogenic enzymes: 3β-hydroxysteroid dehydrogenase, 11β-hydroxylase, and 18-hydroxylase. nih.gov nih.gov
Adrenal SteroidogenesisPurified Human Enzymes (In Vitro)Metabolized by CYP11B1 and CYP11B2, enzymes involved in cortisol and aldosterone synthesis. nih.gov nih.gov
Insulin ResistanceDisease Models (General)Reduces the progression of insulin resistance. nih.govresearchgate.net nih.govresearchgate.net

Theoretical Models of Aldosterone Antagonism and Multi-Target Pharmacology

The pharmacological effects of canrenone can be understood through theoretical models of competitive antagonism and the emerging concept of multi-target pharmacology. researchgate.netnih.gov

Competitive Antagonism at the Mineralocorticoid Receptor: The primary theoretical model for canrenone's action is based on the law of mass action, where it acts as a competitive antagonist at the mineralocorticoid receptor. nih.gov By binding to the MR, canrenone prevents the endogenous ligand, aldosterone, from binding and initiating the downstream transcriptional events that lead to sodium and water retention and potassium excretion. eurekaselect.com This blockade is the cornerstone of its diuretic and antihypertensive effects. The search for novel MR antagonists often revolves around improving potency and selectivity for this receptor to minimize off-target effects. researchgate.net

Multi-Target Pharmacology: The concept of a "skeleton key" approach in pharmacology, where a single molecule interacts with multiple targets, is relevant to canrenone. nih.gov Its activity is not confined to the MR in the kidney's epithelial cells. Mineralocorticoid receptors are also present in other tissues, including the heart, blood vessels, and mononuclear leukocytes. nih.govresearchgate.net

Theoretical models propose that by blocking these extra-renal MRs, canrenone exerts beneficial effects beyond diuresis. It is theorized to block the inflammatory and fibrotic activity of aldosterone in these tissues. tandfonline.comnih.govresearchgate.net This multi-target action forms the basis for investigating its role as an anti-inflammatory and anti-fibrotic agent, particularly in cardiovascular contexts where aldosterone is known to contribute to pathological remodeling. tandfonline.comresearchgate.net The ability of canrenone to interact with progesterone and androgen receptors, as well as steroidogenic enzymes, further solidifies its position as a multi-target drug, albeit with varying affinities for these different targets. nih.govnih.govresearchgate.net

Table 3: Theoretical Models of Canrenone's Multi-Target Pharmacology
TargetMechanismTheoretical OutcomeReference
Mineralocorticoid Receptor (Kidney)Competitive AntagonismInhibition of aldosterone-mediated sodium/water retention. nih.goveurekaselect.com
Mineralocorticoid Receptor (Heart, Vasculature)Competitive AntagonismBlockade of aldosterone-induced inflammation and fibrosis; prevention of pathological tissue remodeling. tandfonline.comnih.govresearchgate.net
Progesterone ReceptorCompetitive AntagonismModulation of progesterone-dependent pathways. nih.gov
Androgen ReceptorAntagonismWeak antiandrogenic effects. nih.govnih.gov
Steroidogenic Enzymes (e.g., CYP11B1, CYP11B2)InhibitionDirect interference with adrenal corticosteroid biosynthesis. nih.govnih.gov

Future Directions and Emerging Research Avenues for Canrenone

Development of Highly Selective Canrenone Analogs

The development of mineralocorticoid receptor antagonists (MRAs) has been a multi-generational effort, beginning with the discovery of spironolactone (B1682167). Canrenone is a primary active metabolite of spironolactone and potassium canrenoate (B1263433). nih.gov A significant limitation of first-generation steroidal MRAs like spironolactone, and to a lesser extent canrenone, is their affinity for other steroid receptors, particularly the androgen and progesterone (B1679170) receptors, which can lead to undesirable side effects. nih.gov Consequently, a major research focus has been the rational design of canrenone analogs with enhanced selectivity for the MR.

The archetypal success in this area is eplerenone, a second-generation MRA derived from a canrenone-related structure. oup.com The key structural modification in eplerenone is the introduction of a 9,11α-epoxy group to the steroid backbone. nih.govmdpi.com This modification induces a more concave shape in the molecule, which sterically hinders its ability to bind effectively to the androgen and progesterone receptors, thereby drastically improving its selectivity for the MR. nih.gov While this modification enhances selectivity, it also results in a lower binding affinity for the MR compared to spironolactone. nih.gov

Future research in this domain is centered on synthesizing novel canrenone derivatives that retain high MR affinity while further minimizing off-target receptor activity. The structure-activity relationship (SAR) studies aim to define how different chemical substituents and their stereochemistry alter the biological action and potency of these analogs. oanahealth.comoup.com By systematically modifying the core structure of canrenone, researchers can identify key pharmacophoric features that govern receptor binding and selectivity. This involves exploring modifications at various positions on the steroid nucleus, beyond the established 9,11-epoxidation, to fine-tune the molecule's interaction with the MR's ligand-binding domain. The ultimate goal is to create third-generation steroidal MRAs that offer an optimal balance of high potency and superior selectivity, potentially leading to improved therapeutic indices.

Table 1: Comparison of Selectivity Profiles for Canrenone and its Analog Eplerenone
CompoundPrimary Structural FeatureRelative Affinity for Mineralocorticoid Receptor (MR)Relative Affinity for Androgen Receptor (AR)Relative Affinity for Progesterone Receptor (PR)Selectivity Advantage
CanrenoneStandard 17-spirolactone steroid structureHighModerateModerateBaseline
EplerenoneAddition of a 9,11α-epoxy groupModerate (lower than spironolactone/canrenone) nih.govVery Low nih.govVery Low nih.govSignificantly reduced binding to AR and PR, leading to fewer hormonal side effects. mdpi.com

Application of Artificial Intelligence and Machine Learning in Canrenone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmacological research, and the study of canrenone is no exception. nih.gov These computational tools offer powerful methodologies for accelerating the discovery and development of novel canrenone analogs by analyzing vast datasets to identify promising drug candidates and predict their properties. nih.gov

One of the primary applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. ahajournals.org By training ML algorithms on datasets of existing canrenone derivatives and their measured biological activities, researchers can create predictive models. oup.com These models can then rapidly screen virtual libraries of novel, un-synthesized compounds to estimate their binding affinity for the MR and, crucially, their selectivity against other steroid receptors like the androgen, progesterone, and glucocorticoid receptors. oup.com ML algorithms such as Random Forest, Support Vector Machines, and deep neural networks can capture complex, non-linear relationships between a molecule's structure and its biological function, offering more accurate predictions than traditional methods. oanahealth.comnih.gov

Furthermore, in silico techniques like molecular docking and molecular dynamics (MD) simulations are becoming increasingly sophisticated. nih.gov These methods model the physical interactions between a ligand (like a canrenone analog) and its target receptor at an atomic level. AI can enhance these simulations by optimizing parameters and analyzing the vast outputs to predict binding stability and identify key interactions that confer high affinity and selectivity. For instance, MD simulations can assess the dynamic stability of a canrenone analog within the MR's ligand-binding domain, providing insights that static docking cannot. nih.gov This computational approach allows for the in silico design and pre-screening of novel derivatives, prioritizing the most promising candidates for chemical synthesis and laboratory testing, thereby saving significant time and resources. researchgate.netmdpi.com

Exploration of Novel Non-MR Mediated Pharmacological Actions

While canrenone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor, a growing body of evidence suggests it possesses pharmacological effects that are independent of this pathway. These non-MR mediated, or "non-genomic," actions represent a significant frontier in canrenone research.

Studies have demonstrated that canrenone can exert direct effects on the cardiovascular system. For example, it has been shown to produce a negative inotropic effect (a reduction in the force of heart muscle contraction) in cardiac preparations. This action is attributed to the blockade of L-type calcium channels and a subsequent reduction in intracellular calcium transients, a mechanism distinct from genomic MR antagonism. nih.gov Additionally, canrenone may induce vascular dilatation, contributing to its cardiovascular effects. nih.gov

A particularly promising area of investigation is canrenone's anti-inflammatory and anti-oxidative properties. Aldosterone (B195564) itself is recognized as a pro-inflammatory and pro-fibrotic hormone, and its effects are not limited to epithelial tissues. ahajournals.org Research has shown that canrenone can block the inflammatory effects of aldosterone in human mononuclear leukocytes (MNL), key cells in the immune response. oup.combioscientifica.com Specifically, canrenone has been observed to reduce the expression of markers associated with oxidative stress, such as p22phox, a subunit of the NADPH-oxidase system. oup.combioscientifica.com In clinical settings, treatment with canrenone in patients with metabolic syndrome led to a significant decrease in inflammatory biomarkers, including matrix metalloproteinases (MMP-2 and MMP-9) and myeloperoxidase (MPO). oup.com These findings suggest that canrenone may directly modulate inflammatory and oxidative pathways, which could be highly beneficial in cardiorenal diseases where inflammation and oxidative stress are key drivers of pathology. nih.govmdpi.com

Advanced Preclinical Models for Studying Canrenone's Effects

To fully elucidate the complex biological effects of canrenone, both MR-dependent and independent, researchers are moving beyond traditional animal models to more sophisticated preclinical systems. These advanced models offer greater physiological relevance and provide deeper insights into cell-specific and tissue-specific actions.

Humanized Mouse Models , which express human genes or carry human cells or tissues, offer a way to bridge the translational gap between animal studies and human clinical trials. frontiersin.org For canrenone research, mice expressing the human MR could provide more accurate predictions of efficacy and off-target effects, as inter-species differences in receptor structure and function can sometimes lead to divergent results.

In Vitro 3D Models are another rapidly advancing frontier. Three-dimensional models such as organoids ("mini-organs" grown from stem cells) and "organ-on-a-chip" platforms can replicate the complex microenvironment and multicellular interactions of human tissues like the heart and kidney. nih.govnih.govnih.gov Cardiac organoids and engineered heart tissues can be used to study canrenone's effects on fibrosis, hypertrophy, and contractility in a human-relevant context. uniroma1.itmdpi.com Similarly, kidney organoids can model aspects of diabetic nephropathy, allowing for the investigation of canrenone's ability to protect against glomerular and tubular injury. youtube.com These models are particularly useful for studying the non-genomic and non-MR mediated effects of canrenone in a controlled environment.

Investigation of Canrenone's Role in Specific Disease Pathophysiology (e.g., insulin (B600854) resistance, microalbuminuria in preclinical models)

Emerging research is expanding the potential therapeutic applications of canrenone by investigating its role in specific disease states beyond classical hypertension and heart failure. Preclinical models are crucial for establishing the mechanistic basis for these effects.

Microalbuminuria and Diabetic Nephropathy: Microalbuminuria, the presence of small amounts of albumin in the urine, is an early sign of kidney damage, particularly in diabetic nephropathy. Aldosterone is known to contribute to renal injury through pro-inflammatory and pro-fibrotic mechanisms. Preclinical studies using animal models of type 2 diabetes, such as Otsuka Long-Evans Tokushima Fatty (OLETF) rats and db/db mice, have demonstrated the renoprotective effects of MR antagonists. nih.govoup.com In these models, treatment with eplerenone, a close analog of canrenone, significantly improved urinary albumin excretion and attenuated glomerulosclerosis. nih.govoup.com The protective mechanisms involve the downregulation of profibrotic and inflammatory markers like TGF-β1 and PAI-1 in the kidney. oup.com These findings provide a strong rationale for canrenone's potential to slow the progression of diabetic kidney disease by directly targeting renal inflammation and fibrosis.

Table 2: Summary of Preclinical Findings for MR Antagonists in Specific Pathophysiologies
PathophysiologyPreclinical ModelMR Antagonist StudiedKey FindingsReference
Microalbuminuria / Diabetic NephropathyOLETF Rats (Type 2 Diabetes Model)EplerenoneImproved urinary albumin excretion and glomerulosclerosis; Decreased renal TGF-β1, type IV collagen, and PAI-1 expression. oup.comoup.com
Microalbuminuria / Diabetic Nephropathydb/db Mice (Type 2 Diabetes Model)EplerenoneReduced albuminuria and podocyte injury; Attenuated renal fibrosis. nih.gov
Insulin ResistanceTransgenic Ren2 RatsSpironolactoneImproved insulin signaling in muscle and overall insulin sensitivity; Reduced NADPH oxidase activity. oanahealth.com
Insulin ResistanceMice on Western DietSpironolactoneImproved glucose tolerance and insulin signaling. oanahealth.com
Insulin ResistanceSHR/NDmcr-cp(cp/cp) Rats (Metabolic Syndrome Model)SpironolactoneImpaired glucose tolerance, associated with a marked increase in blood aldosterone levels. nih.gov

常见问题

Q. What are the common synthetic routes for canrenone, and how have they been optimized for higher yields?

Canrenone is synthesized via multi-step pathways starting from dehydroepiandrosterone (DHEA). Key steps include oxidation, enol etherification, cyclocondensation, and dehydrogenation. An improved method using sulfur ylide epoxidation and regioselective dehydrogenation achieved a total yield of 69.8%, avoiding expensive reagents and enabling scalable production . Earlier methods reported a 57.9% yield through optimized oxidation and decarboxylation steps .

Q. Which microbial species are effective for 11α-hydroxylation of canrenone, and what conversion efficiencies have been reported?

Rhizopus sp. SIPI-0602 and UJS-0602 achieve >90% conversion of canrenone to 11α-hydroxycanrenone at substrate concentrations ≤6 g/L . Aspergillus ochraceus MF010 demonstrates a 16-fold increase in 11α-hydroxycanrenone production compared to baseline, validated via HPLC-MS . Optimization of culture conditions (e.g., glucose, corn steep liquor) further enhances conversion rates .

Q. What analytical techniques are used to quantify canrenone and its metabolites in biotransformation studies?

HPLC-MS is the gold standard for tracking canrenone conversion. For example, A. ochraceus MF010 cultures are analyzed using methanol/water mobile phases (8:2 v/v), with metabolites extracted via ethyl acetate . UV, NMR, and FAB-MS are employed for structural elucidation of derivatives like 11α-hydroxycanrenone .

Advanced Research Questions

Q. How can orthogonal experimental design optimize culture conditions for microbial transformation of canrenone?

An L9(3⁴) orthogonal design identified optimal parameters for Rhizopus sp. UJS-0602: glucose (30 g/L), corn steep liquor (25 g/L), yeast extract (12 g/L), and KH₂PO₄ (1.5 g/L). This increased conversion rates by 9.06%, highlighting the role of carbon/nitrogen source balancing in enhancing enzymatic activity .

Q. What pharmacokinetic models describe canrenone’s disposition in pediatric populations, and how do covariates like weight influence parameter estimation?

A population PK model for pediatric patients uses allometric scaling with weight exponents (0.75 for clearance [CL/F], 1 for volume of distribution [V/F]). Weight reduced interindividual variability in CL/F from 69.64% to 41.06% and in V/F from 69.24% to 45.76%. Pediatric CL/F (11.4 L/h/70 kg) is lower than in adults (17.6 L/h/70 kg), likely due to immature hepatic/renal function .

Q. What molecular mechanisms underlie canrenone’s interaction with Na+/K+-ATPase (NKA), and how does this affect its therapeutic profile?

Canrenone competitively inhibits ouabain binding to NKA at concentrations of 8–10 μM, modulating ion transport and blood pressure. This interaction partially reverses NKA inhibition by endogenous cardiotonic steroids (e.g., marinobufagenin), suggesting dual therapeutic effects via aldosterone antagonism and NKA modulation .

Q. How do clinical trial designs address contradictory outcomes in canrenone’s metabolic effects vs. blood pressure control?

A randomized trial comparing canrenone with hydrochlorothiazide (HCTZ) in hypertensive diabetics used dual endpoints: blood pressure and metabolic markers (e.g., HOMA-IR, TNF-α). While both drugs lowered blood pressure equally, canrenone uniquely improved insulin sensitivity and inflammation, necessitating stratified statistical analysis to resolve outcome disparities .

Q. What challenges arise in modeling canrenone’s reversible metabolism between K-canrenoate and canrenoic acid?

Population PK models assume irreversible conversion of K-canrenoate to canrenone, simplifying parameter estimation. However, back-hydrolysis to canrenoic acid and glucuronidation (14–47% urinary excretion) complicates clearance calculations. Dual administration studies are needed to fully characterize reversible metabolism .

Methodological Considerations

Q. How should researchers handle interindividual variability in canrenone pharmacokinetic studies?

Use mixed-effects modeling with covariates (e.g., weight, renal function) to explain variability. For pediatric studies, allometric scaling accounts for growth-related changes in CL/F and V/F .

Q. What strategies mitigate canrenone’s interference with digoxin in cardiovascular studies?

Preclinical assays (e.g., competitive binding studies) and therapeutic drug monitoring are critical. Dose adjustments or alternative aldosterone antagonists are recommended in co-administration scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Reactant of Route 2
(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。